molecular formula C21H36N4O6S B556339 3-Amino-2-hydroxy-4-phenylbutanoic acid CAS No. 62084-21-3

3-Amino-2-hydroxy-4-phenylbutanoic acid

Cat. No. B556339
CAS RN: 62084-21-3
M. Wt: 195.21 g/mol
InChI Key: XTQNFOCBPUXJCS-JKQORVJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Component of Bestatin : 3-Amino-2-hydroxy-4-phenylbutanoic acid is a key component in bestatin, which is an inhibitor of aminopeptidase B and leucine aminopeptidase. This has been demonstrated through X-ray crystallographic analysis and synthesis studies (Nakamura et al., 1976), (Kato et al., 1980).

  • Synthesis Methods : Various methods for the synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic acid have been explored. These include amino acid protocols, organometallic methods, acetophenone methods, enzyme routes, and other approaches, highlighting its potential application for commercialization (Huang Yibo, 2013).

  • Affinity Chromatography : Derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid have been examined as immobilized ligands for efficient and economical aminopeptidase adsorbents in affinity chromatography (Röhm, 1982).

  • Stereochemistry and Structure Analysis : The absolute stereochemistry of 3-Amino-2-hydroxy-4-phenylbutanoic acid has been established through X-ray diffraction studies, contributing significantly to the field of stereochemistry (Nakamura et al., 1976).

  • Pharmaceutical Applications : Its role in the synthesis of aminopeptidase inhibitors suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting specific enzymes (Huang Yibo, 2013).

Safety And Hazards

Specific safety and hazard information for this compound is not readily available. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

3-Amino-2-hydroxy-4-phenylbutanoic acid and its derivatives have potential applications in the development of various bioactive compounds, including inhibitors for aminopeptidase N, HIV-l protease, and renin2. Further research and development in these areas could lead to new therapeutic agents.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources when conducting research.


properties

IUPAC Name

3-amino-2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJMFGYNFIFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-hydroxy-4-phenylbutanoic acid

CAS RN

62084-21-3
Record name Phenylnorstatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062084213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-hydroxy-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-2-hydroxy-4-phenylbutanoic acid
Reactant of Route 3
3-Amino-2-hydroxy-4-phenylbutanoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-2-hydroxy-4-phenylbutanoic acid
Reactant of Route 5
3-Amino-2-hydroxy-4-phenylbutanoic acid
Reactant of Route 6
3-Amino-2-hydroxy-4-phenylbutanoic acid

Citations

For This Compound
210
Citations
Y Hayashi, Y Kinoshita, K Hidaka, A Kiso… - The Journal of …, 2001 - ACS Publications
… Representative derivatives include 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) and 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA), which can recognize the active site of …
Number of citations: 43 pubs.acs.org
M Hachisu, T Nakamura, H Kawashima, K Shitoh… - Life sciences, 1982 - Elsevier
The effects of nineteen AHPA derivatives were examined on morphine analgesia by tail-flick test in rats and on enkephalinase inhibition which was based on the formation of tyrosyl-…
Number of citations: 16 www.sciencedirect.com
Y MATSUOKA, S SATOH, T URUNO… - The Japanese Journal of …, 1988 - jstage.jst.go.jp
… In the present study, the effects of 2S, 3R 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) derivatives on met5-enkephalin-induced antinociception were examined by a hot plate …
Number of citations: 4 www.jstage.jst.go.jp
H Nakamura, H SUDA, T TAKITA, T AOYAGI… - The Journal of …, 1976 - jstage.jst.go.jp
… As reported in the preceding paper," 3amino-2-hydroxy-4-phenylbutanoic acid is a component in … A methanol solution (11.5 mg of 3-amino2-hydroxy-4-phenylbutanoic acid in 5 ml) of …
Number of citations: 62 www.jstage.jst.go.jp
M Jia, T Wei, K Yang, WF Xu - Mini-Reviews in Organic …, 2011 - ingentaconnect.com
… 3-Amino-2-hydroxy-4-phenylbutanoic acid is a vital peptidomimetic amino acid with a wide range of biological activities. This compound containing two chiral centers constructs four iso…
Number of citations: 2 www.ingentaconnect.com
JH Lee, JH Kim, BW Lee, WD Seo… - BULLETIN-KOREAN …, 2006 - researchgate.net
… protected (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid 17. To remove the Pf and Bn protecting groups, protected (2R,3S)-AHPBA 17 was treated with H2 and 10% Pd/C in MeOH …
Number of citations: 6 www.researchgate.net
R Herranz, J Castro-Pichel, S Vinuesa… - The Journal of …, 1990 - ACS Publications
… The presence and absolute configurations of the (2S,3B)-3-amino-2-hydroxy-4-phenylbutanoic acid [(2S,3/?)-AHPBA] and (2S,3fi)-3-amino-2-hydroxy-5methylhexanoic acid [(2S,3/?)-…
Number of citations: 91 pubs.acs.org
K Kato, T Saino, R Nishizawa, T Takita… - Journal of the Chemical …, 1980 - pubs.rsc.org
… threo-3-Amino-2-hydroxy-4-phenylbutanoic acid, a novel amino-acid contained in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase, and tho-3-amino-2- hydroxy-5-…
Number of citations: 23 pubs.rsc.org
BCH May, AD Abell - Synthetic communications, 1999 - Taylor & Francis
We present an efficient synthesis of NZ-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids by hydroxylation of an enolate derived from methyl (3S)-NZ-3-amino-4-phenylbutanoate …
Number of citations: 7 www.tandfonline.com
T Komai, R Yagi, H Suzuki-Sunagawa… - Biological and …, 1997 - jstage.jst.go.jp
… a potent HIV protease inhibitor, several series of compounds were synthesized based on this conceptf‘gl and it was discovered that (25,3S)-3amino-2—hydroxy-4-phenylbutanoic acid (…
Number of citations: 6 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.